GPR40 agonist 1

GPR40 biased agonism signal transduction

Standard partial agonists (e.g., TAK-875) fail to activate Gαs/cAMP pathways, limiting studies on incretin secretion and biased signaling. GPR40 agonist 1 (CAS 1853982-41-8) solves this with a distinct pharmacology: • Dual Gαq/Gαs full agonist; human EC50 = 2 nM (36x > TAK-875) • Binds allosteric site A2 (not A1) - enables cooperativity studies • >100-fold selective vs GPR120; validated in vivo incretin elevation Ideal for human islets, cAMP assays, and combination therapeutic screens.

Molecular Formula C27H30FN3O4
Molecular Weight 479.5 g/mol
Cat. No. B12432513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR40 agonist 1
Molecular FormulaC27H30FN3O4
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=CN=C1C2=CC(=NC=C2F)OC)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4
InChIInChI=1S/C27H30FN3O4/c1-16(2)9-24-27(22-11-25(34-3)29-14-23(22)28)30-13-19(31-24)15-35-20-6-4-5-18(10-20)21(12-26(32)33)17-7-8-17/h4-6,10-11,13-14,16-17,21H,7-9,12,15H2,1-3H3,(H,32,33)/t21-/m0/s1
InChIKeyFNXMDDKBLZLDDD-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPR40 Agonist 1: Dual Gαq/Gαs Full Agonist


GPR40 agonist 1 (CAS 1853982-41-8) is a synthetic, potent, full agonist of the free fatty acid receptor 1 (FFAR1/GPR40) [1]. Unlike the prototypical partial agonist TAK-875 (fasiglifam), GPR40 agonist 1 acts as a dual Gαq and Gαs-coupled full agonist, binding to a structurally distinct allosteric site (site A2) [2]. This compound exhibits an EC50 of 2 nM for human GPR40 and 17 nM for rat GPR40 in cell-based assays [1], positioning it as a high-potency tool for investigating the therapeutic potential of GPR40 agonism in metabolic disorders such as type 2 diabetes and obesity [2].

Dual Gαq/Gαs full agonism signaling study context
A2 allosteric site binding and cooperativity research tool
Incretin hormone secretion (GLP-1, GIP) pathway investigation

GPR40 Agonist 1 Differentiation


GPR40 agonists are not interchangeable due to fundamental differences in their signaling bias, allosteric binding sites, and species-specific potency. Partial agonists like TAK-875, AMG 837, and GW9508 predominantly activate Gαq-mediated calcium flux, while GPR40 agonist 1 uniquely couples to both Gαq and Gαs pathways, resulting in a distinct downstream signaling profile that includes enhanced cAMP accumulation [1]. Furthermore, the allosteric binding site of GPR40 agonist 1 (site A2) differs from that of partial agonists (site A1), which has direct implications for receptor cooperativity and in vivo efficacy [1]. Cross-study comparison of EC50 values reveals that even among potent agonists, human GPR40 potency varies by over an order of magnitude, underscoring that simple substitution without quantitative verification will compromise experimental reproducibility and translational relevance .

GPR40 agonist 1

Dual Gαq/Gαs full agonist; binds allosteric site A2

Partial agonists (e.g., TAK-875)

Gαq-only partial agonism; site A1 binding may not replicate Gαs-mediated incretin responses

Other full agonists (e.g., TUG-770)

Potency and cooperativity profile may shift; A2-site occupancy requires verification

GPR40 Agonist 1 vs. Key Comparators


Dual Gαq/Gαs Full Agonism vs. TAK-875 Partial Agonism

GPR40 agonist 1 is a dual Gαq and Gαs-coupled full agonist, whereas TAK-875 acts exclusively as a Gαq-coupled partial agonist. In a cAMP accumulation assay, GPR40 agonist 1 robustly stimulated Gαs-mediated cAMP production, while TAK-875 exhibited negligible activity in this pathway [1]. In the Gαq-mediated intracellular calcium mobilization assay, GPR40 agonist 1 acted as a full agonist with an EC50 of ~72 nM and a maximal response (Top) of 136.3% relative to the endogenous ligand linoleic acid (500 µM), whereas TAK-875 is a partial agonist with an EC50 of 72 nM and a Top of approximately 70% [2]. This dual G protein coupling profile is a direct consequence of GPR40 agonist 1 binding to the distinct allosteric site A2, which stabilizes intracellular loop 2 (ICL2) in a conformation permissive for Gαs engagement [1].

Gαs/Gαq coupling
Head-to-head
Present vs. absent Gαs cAMP; Gαq efficacy ~136% vs. ~70% (partial)
cAMP / Ca²⁺ assay, HEK293-hGPR40
Dual coupling enables Gαs pathway interrogation
Partial agonists lack this signaling dimension
GPR40 biased agonism signal transduction

Potency Comparison Against Key Agonists

GPR40 agonist 1 demonstrates an EC50 of 2 nM for human GPR40 in cell-based assays, representing a 36-fold increase in potency compared to the partial agonist TAK-875 (EC50 = 72 nM) [1]. Compared to other commonly used agonists, GPR40 agonist 1 is 6.5-fold more potent than AMG 837 (EC50 = 13 nM) [2], 3-fold more potent than TUG-770 (EC50 = 6 nM) , 25-fold more potent than GW9508 (EC50 = 50 nM) [3], and 3.5-fold more potent than LY2922470 (EC50 = 7 nM) [4]. This enhanced potency allows for the use of lower compound concentrations, minimizing potential off-target effects and reducing the risk of solubility-related artifacts in cell-based and in vivo studies.

Human GPR40 EC₅₀
Reported
2 nM
36-fold vs. TAK-875 (72 nM); 6.5-fold vs. AMG 837 (13 nM)
Supports lower-concentration assay design
Cross-study EC₅₀; cell background may influence
GPR40 EC50 potency comparison

Distinct A2 Binding Site and TAK-875 Cooperativity

GPR40 agonist 1 binds to a unique allosteric site (site A2) located in the lipid-rich region near intracellular loop 2 (ICL2), whereas TAK-875 and other partial agonists occupy the distinct A1 site. This binding site divergence was confirmed by competitive binding assays and the 2.76-Å crystal structure of the human GPR40-compound 1 complex [1]. Critically, GPR40 agonist 1 and TAK-875 exhibit positive functional cooperativity; the presence of GPR40 agonist 1 augments the activity of TAK-875, demonstrating that these two sites can be simultaneously occupied to enhance receptor activation [1]. In contrast, GPR40 agonist 1 does not bind the A1 site and competes with other A2 site ligands such as AM-1638 [1].

Allosteric site A2
Head-to-head
Exclusive A2 occupancy; positive cooperativity with TAK-875
2.76 Å crystal structure; competitive binding
Structural basis for biased agonism studies
A1-site ligands do not compete
GPR40 allosteric modulation cooperativity

GPR40 Selectivity over GPR120

GPR40 agonist 1 demonstrates >100-fold selectivity for GPR40 over the related fatty acid receptor GPR120, as determined by selectivity profiling panels . In contrast, the widely used tool compound GW9508 exhibits only ~70-fold selectivity for GPR40 over GPR120 (GPR40 EC50 ~50 nM; GPR120 EC50 ~3.5 µM) [1]. TAK-875 and TUG-770 also show selectivity for GPR40 over other fatty acid receptors, but their selectivity margins vary; TAK-875 is >400-fold more potent than oleic acid at GPR40, while TUG-770 shows a >150-fold selectivity window over FFA2 . The high selectivity of GPR40 agonist 1 minimizes confounding effects in systems where GPR120 is co-expressed, such as enteroendocrine L-cells and adipose tissue.

GPR40 selectivity
Class-level
>100-fold over GPR120
GW9508: ~70-fold
Reduces GPR120 cross-reactivity interpretation risk
Selectivity margin may vary with assay format
GPR40 selectivity GPR120

In Vivo Incretin Secretion and TAK-875 Cooperativity

In lean mice, oral administration of GPR40 agonist 1 produced a robust, dose-dependent increase in the plasma levels of the incretin hormones GLP-1 and GIP, an effect that was absent in GPR40 knockout mice, confirming target specificity [1]. This incretin stimulation is consistent with the compound's dual Gαq/Gαs signaling profile and its distinct A2 binding site [1]. Notably, GPR40 agonist 1 exhibits positive functional cooperativity with the A1-site partial agonist TAK-875, meaning that co-administration can enhance receptor activation beyond that achieved by either ligand alone [1]. In contrast, partial agonists such as TAK-875 and AMG 837 primarily potentiate glucose-stimulated insulin secretion without the same magnitude of incretin release [2].

In vivo incretin
Head-to-head
Dose-dependent GLP-1/GIP increase; absent in GPR40 KO
Lean mice, oral; cooperativity with TAK-875
Model-response context for gut-pancreas axis studies
Partial agonists show lower magnitude
GPR40 GLP-1 incretin cooperativity

GPR40 Agonist 1: Recommended Applications


Gαs-Mediated Signaling and Incretin Secretion

GPR40 agonist 1 is the preferred tool for studies requiring Gαs/cAMP pathway activation. Its dual Gαq/Gαs coupling profile uniquely enables investigation of incretin (GLP-1, GIP) secretion mechanisms, as demonstrated by robust in vivo incretin elevation in lean mice [1]. Unlike partial agonists that primarily engage Gαq, this compound provides a complete pharmacological probe for dissecting the relative contributions of Gαq and Gαs signaling to glucose homeostasis and β-cell function.

Allosteric Modulation and Combination Studies

Because GPR40 agonist 1 binds to the distinct A2 allosteric site and exhibits positive cooperativity with A1-site ligands like TAK-875 [1], it is the ideal candidate for experiments investigating the functional consequences of simultaneous occupancy of both allosteric sites. This includes studies on receptor cooperativity, biased signaling, and the development of combination therapeutic strategies.

High-Potency GPR40 Activation Tool

With a human GPR40 EC50 of 2 nM, GPR40 agonist 1 is 36-fold more potent than TAK-875 and 3- to 25-fold more potent than other common agonists (TUG-770, LY2922470, AMG 837, GW9508) [2]. This superior potency allows for robust target engagement at lower concentrations, minimizing off-target effects and improving the signal-to-noise ratio in cell-based assays. It is particularly well-suited for primary cell cultures (e.g., human islets) and in vivo studies where compound exposure is limited by solubility or volume constraints.

GPR40-Selective Studies in GPR120+ Tissues

In experimental systems where GPR120 is co-expressed (e.g., enteroendocrine cells, adipose tissue), the >100-fold selectivity of GPR40 agonist 1 for GPR40 over GPR120 ensures that observed phenotypes are attributable solely to GPR40 activation . This selectivity surpasses that of the widely used tool compound GW9508 (~70-fold), reducing the risk of confounding results from off-target GPR120 agonism.

Application
Selection Property
Validation Focus
Gαs/cAMP pathway and incretin research
Dual Gαq/Gαs full agonism
Gαs-mediated incretin secretion endpoints
Allosteric modulation and cooperativity studies
A2 site binding, positive cooperativity
Dual-site occupancy receptor response
High-sensitivity GPR40 activation assays
Reported low EC₅₀ (2 nM)
Lower-concentration target engagement review
GPR40-selective research in GPR120+ tissues
>100-fold selectivity over GPR120
Minimal GPR120 cross-reactivity verification
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